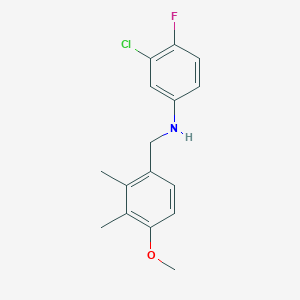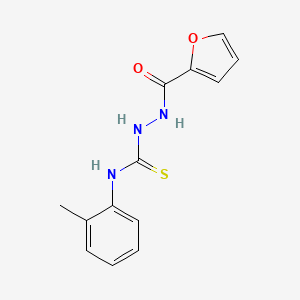![molecular formula C22H20N2O2 B5748049 cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone is a synthetic compound that belongs to the class of indole-based cyclopropyl ketones. This compound has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry.
作用機序
The mechanism of action of cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and II, and histone deacetylases. Additionally, it has been suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has also been shown to possess anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the major advantages of using cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone in lab experiments is its potent anti-tumor activity against various cancer cell lines. This makes it a promising candidate for drug development and medicinal chemistry. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
将来の方向性
There are several future directions for the research on cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone. Firstly, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Moreover, additional research is needed to explore its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. Additionally, the development of more efficient and scalable synthesis methods for this compound may increase its availability and accessibility for researchers. Finally, the exploration of structure-activity relationships and the design of novel analogs may lead to the development of more potent and selective compounds with improved therapeutic properties.
合成法
The synthesis of cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid with cyclopropyl ketone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an acid to obtain the final compound. This synthesis method has been reported in the literature with a high yield and purity of the product.
科学的研究の応用
Cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone has been extensively studied for its potential applications in drug development and medicinal chemistry. It has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Moreover, it has also been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial activities.
特性
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(24-12-11-15-5-1-3-7-19(15)24)14-23-13-18(22(26)16-9-10-16)17-6-2-4-8-20(17)23/h1-8,13,16H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXHMBPXLAVQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)

![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)
![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)

![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)

![6-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)
![2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B5748053.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)